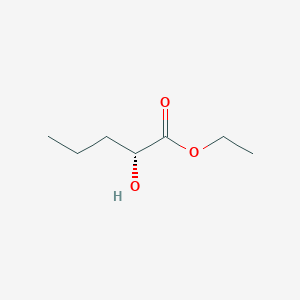
(R)-ethyl-2-hydroxypentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-ethyl-2-hydroxypentanoate is a chiral building block that has gained significant attention in the field of organic chemistry due to its potential applications in the synthesis of biologically active compounds. It is commonly used as a starting material for the preparation of various pharmaceuticals, agrochemicals, and natural products.
Wirkmechanismus
(R)-ethyl-2-hydroxypentanoate acts as a chiral building block, which means that it is used as a starting material for the synthesis of other chiral compounds. It does not have a specific mechanism of action as it is not a drug itself but is used in the synthesis of drugs.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects as it is not a drug itself but is used in the synthesis of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (R)-ethyl-2-hydroxypentanoate in lab experiments include its high enantiomeric purity, which makes it an ideal chiral building block for the synthesis of biologically active compounds. It is also commercially available, making it easily accessible for researchers. However, the limitations of using this compound include its high cost and limited availability in large quantities.
Zukünftige Richtungen
There are several future directions for the use of (R)-ethyl-2-hydroxypentanoate in scientific research. One potential direction is the development of new synthetic methods for the preparation of this compound, which could lead to lower costs and increased availability. Another direction is the use of this compound in the synthesis of new drugs for the treatment of various diseases. Additionally, the use of this compound in the preparation of chiral ligands for asymmetric catalysis could lead to the development of more efficient and selective catalysts.
Synthesemethoden
(R)-ethyl-2-hydroxypentanoate can be synthesized using different methods, including enzymatic resolution, asymmetric hydrogenation, and chiral pool synthesis. Enzymatic resolution involves the use of enzymes to selectively cleave one enantiomer from a racemic mixture. Asymmetric hydrogenation involves the use of chiral catalysts to selectively hydrogenate one enantiomer of a prochiral substrate. Chiral pool synthesis involves the use of chiral starting materials to synthesize chiral compounds. The most commonly used method for the synthesis of this compound is enzymatic resolution, which involves the use of lipases as catalysts.
Wissenschaftliche Forschungsanwendungen
(R)-ethyl-2-hydroxypentanoate has been widely used in the synthesis of various biologically active compounds, including anti-cancer, anti-inflammatory, and anti-viral agents. It has also been used in the preparation of chiral ligands for asymmetric catalysis. This compound has potential applications in the pharmaceutical industry due to its ability to form hydrogen bonds with biological targets, which makes it an effective drug candidate.
Eigenschaften
IUPAC Name |
ethyl (2R)-2-hydroxypentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-5-6(8)7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGTZMCASHTGBJ-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)OCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B174976.png)
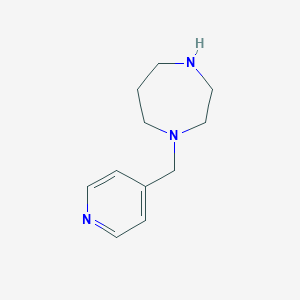
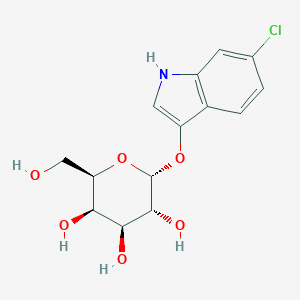
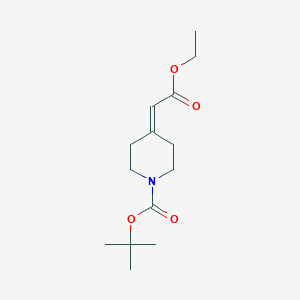




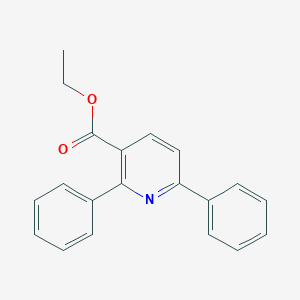
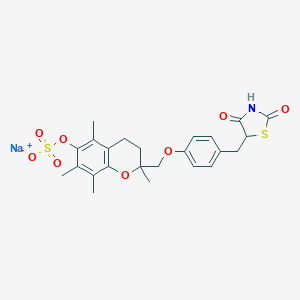

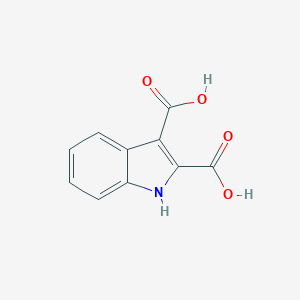
![9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B175011.png)